3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride
Brand Name: Vulcanchem
CAS No.: 2044706-82-1
VCID: VC4592142
InChI: InChI=1S/C11H14N2O.ClH/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H
SMILES: C1CNCCC12C3=C(CO2)C=NC=C3.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride

CAS No.: 2044706-82-1

Cat. No.: VC4592142

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7

* For research use only. Not for human or veterinary use.

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride - 2044706-82-1

Specification

CAS No. 2044706-82-1
Molecular Formula C11H15ClN2O
Molecular Weight 226.7
IUPAC Name spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine];hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H
Standard InChI Key GGSVTLVYYKKILP-UHFFFAOYSA-N
SMILES C1CNCCC12C3=C(CO2)C=NC=C3.Cl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound features a spirocyclic architecture, where a furo[3,4-c]pyridine moiety is connected to a piperidine ring via a shared spiro carbon atom. The hydrochloride salt introduces a chlorine atom, contributing to its ionic character. The SMILES notation for the compound is C1CNCCC12C3=C(CO2)C=NC=C3.Cl\text{C1CNCCC12C3=C(CO2)C=NC=C3.Cl}, and its IUPAC name is spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride .

Table 1: Key Chemical Properties

PropertyValue
CAS Number2044706-82-1
Molecular FormulaC11H15ClN2O\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}
Molecular Weight226.7 g/mol
DensityNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, aqueous buffers (dependent on solvent selection)
Storage ConditionsStore at room temperature (RT); stable for 1 month at -20°C, 6 months at -80°C

Spectroscopic and Thermodynamic Data

While specific spectroscopic data (e.g., NMR, IR) are unavailable in the provided sources, the compound’s solubility and stability profiles are critical for experimental handling. It is recommended to prepare stock solutions at 10 mM concentration using solvents like dimethyl sulfoxide (DMSO) or water, with careful attention to storage conditions to prevent degradation .

Synthesis and Preparation

Stock Solution Protocols

Stock solutions are typically prepared at 10 mM concentration. The following table outlines preparation guidelines for varying masses:

Table 2: Stock Solution Preparation

Mass (mg)Volume at 1 mM (mL)Volume at 5 mM (mL)Volume at 10 mM (mL)
14.410.880.44
522.064.412.21
1044.118.824.41

For in vivo studies, a master liquid is prepared by dissolving the compound in DMSO, followed by sequential addition of PEG300, Tween 80, and ddH2_2O to achieve a clear formulation .

Precautionary MeasureRecommendation
Personal ProtectionUse gloves, eye protection, and respiratory equipment
StorageKeep container tightly closed in a dry, well-ventilated area
DisposalDispose of contents/container per local regulations

Related Compounds and Derivatives

Free Base Form (CAS 475437-27-5)

The free base, 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine], lacks the hydrochloride group and has a molecular formula of C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O} (MW 190.24 g/mol). It exhibits a higher boiling point (348.9±42.0 °C) and density (1.2±0.1 g/cm³) compared to the hydrochloride salt .

Ketone Derivative (CAS 781609-42-5)

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one introduces a ketone group at the 3-position, altering its reactivity. With a molecular formula of C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2 (MW 204.23 g/mol), this derivative has a boiling point of 440°C and is used in specialized organic syntheses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator